2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a chemical compound with the molecular formula C28H24O10 and a molecular weight of 520.14 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its role as an intermediate in the synthesis of various glucuronide derivatives, which are important in drug development and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester typically involves the esterification of D-glucuronic acid derivatives with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester involves its hydrolysis to release D-glucuronic acid and benzoyl alcohol . D-glucuronic acid can then participate in various biochemical pathways, including conjugation reactions that enhance the solubility and excretion of xenobiotics . The benzoyl groups can also interact with specific molecular targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester: Another glucuronide derivative used in similar research applications.
Acetobromo-α-D-glucuronic acid methyl ester: Utilized in the synthesis of glucuronide derivatives and has similar chemical properties.
Uniqueness
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is unique due to its specific benzoyl protecting groups, which provide distinct chemical reactivity and stability compared to other glucuronide derivatives . This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C28H24O10 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28-/m0/s1 |
InChI Key |
QGJKDUIQLRJYBH-RBKSQOMQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.